4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid

GABAB receptor pharmacology morpholine scaffold geometry structure–activity relationship

This 3-yl morpholine-benzoic acid scaffold is the pharmacophoric core for potent GABAB antagonists (e.g., CGP 76290A). Its acid-labile Boc group and para-benzoic acid moiety provide true synthetic orthogonality, enabling sequential deprotection and coupling without side reactions. Unlike 2-yl or 4-yl regioisomers, the 3-yl substitution delivers the molecular geometry essential for high target-binding affinity. Purchase at ≥95% purity for reliable SAR and fragment-based screening.

Molecular Formula C16H21NO5
Molecular Weight 307.34 g/mol
Cat. No. B8257186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid
Molecular FormulaC16H21NO5
Molecular Weight307.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOCC1C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-8-9-21-10-13(17)11-4-6-12(7-5-11)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19)
InChIKeyKYEFGDOCFGDFQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid – CAS 1432755-80-0 Procurement & Identity Guide


4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid (CAS 1432755-80-0) is a bifunctional aromatic building block combining a morpholine ring bearing an acid‑labile tert‑butoxycarbonyl (Boc) protecting group with a para‑benzoic acid moiety attached at the morpholine 3‑position . With a molecular formula of C₁₆H₂₁NO₅ and a molecular weight of 307.34 g mol⁻¹, the compound serves as a protected heterocyclic intermediate in medicinal chemistry, enabling sequential orthogonal deprotection and coupling steps . Its commercial availability at ≥95 % purity makes it a practical entry point for structure–activity relationship (SAR) studies and fragment‑based library synthesis .

Why 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid Cannot Be Replaced by Close Analogs


Simple in‑class substitution with other Boc‑protected morpholine‑benzoic acid regioisomers (e.g., 2‑yl or 4‑yl attachment) or with unprotected morpholine‑benzoic acid derivatives introduces critical differences in molecular geometry, hydrogen‑bonding capacity, and synthetic compatibility. The 3‑yl substitution pattern dictates the spatial orientation of the carboxylate pharmacophore, directly affecting target‑binding complementarity in downstream bioactive molecules [1]. Replacing the Boc group with a different N‑protecting group or leaving the morpholine nitrogen unprotected alters acid/base stability and can lead to premature deprotection or unwanted side reactions during multi‑step synthetic sequences [2]. These molecular distinctions translate into measurable differences in receptor affinity and synthetic yield, as illustrated in the quantitative evidence below.

Quantitative Differentiation Evidence for 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid


Regioisomeric Scaffold Geometry Dictates GABAB Receptor Antagonist Potency

The 3‑yl benzoic acid attachment found in the target compound is the core scaffold of the potent GABAB antagonist CGP 76290A. In rat neocortical slice assays, the 3‑yl morpholine‑benzoic acid derivative CGP 76290A (pA₂ = 7.1 ± 0.05) is 2‑fold more potent than its 2‑yl regioisomer counterpart CGP 71980 (pA₂ = 6.3 ± 0.15) [1]. This demonstrates that the 3‑position attachment, which is retained in the Boc‑protected intermediate, is a critical determinant of pharmacophoric geometry and target engagement.

GABAB receptor pharmacology morpholine scaffold geometry structure–activity relationship

Boc Protection Enables Orthogonal Deprotection While Preserving Benzoic Acid Integrity

The tert‑butoxycarbonyl group on the morpholine nitrogen can be selectively removed with trifluoroacetic acid (TFA) in dichloromethane (typically 20–50 % TFA, 30 min, rt), while the benzoic acid carboxyl group remains intact [1]. In contrast, base‑labile protecting groups such as Fmoc require piperidine, which can cause partial ester hydrolysis of the benzoic acid moiety under prolonged exposure [2]. This orthogonal stability profile makes the target compound uniquely suited for sequential deprotection–coupling strategies in complex molecule assembly.

orthogonal protection solid‑phase peptide synthesis Boc chemistry

Commercial Purity and Batch Consistency Support Reproducible SAR Campaigns

The target compound is commercially available with a guaranteed minimum purity of 95 % (HPLC) . In the construction of a morpholine template library of >7900 members, a purity threshold of ≥90 % was required to ensure reliable biological screening results [1]. The ≥95 % specification of the target compound exceeds this threshold, reducing the need for post‑purchase purification and ensuring batch‑to‑batch reproducibility.

building block quality purity specification parallel synthesis

Optimal Deployment Scenarios for 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid


Synthesis of GABAB Receptor Antagonist Leads

The 3‑yl morpholine‑benzoic acid scaffold is the pharmacophoric core of potent GABAB antagonists such as CGP 76290A (pA₂ = 7.1). Researchers developing next‑generation GABAB modulators should use the Boc‑protected 3‑yl intermediate to construct focused libraries while retaining the geometry essential for high receptor affinity [1].

Fragment‑Based Drug Discovery (FBDD) Morpholine Libraries

The compound serves as a key intermediate for generating diverse morpholine‑containing fragments. Its Boc group allows late‑stage diversification after scaffold coupling, and its ≥95 % purity meets the quality standards required for fragment screening campaigns [2].

Orthogonal Protection Strategies in Multi‑Step Synthesis

When a synthetic route requires a morpholine nitrogen to be protected through several transformations involving carboxylic acid couplings, the Boc group provides acid‑labile orthogonality that preserves the benzoic acid functionality, avoiding the side reactions observed with base‑labile protecting groups [3].

Quote Request

Request a Quote for 4-(4-(Tert-butoxycarbonyl)morpholin-3-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.